7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one

Description

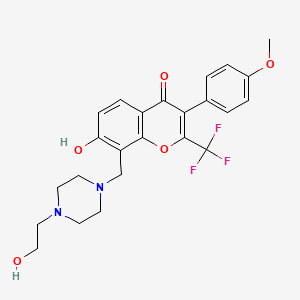

The compound 7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one is a chromen-4-one derivative characterized by:

- A chromen-4-one core (4H-1-benzopyran-4-one) with hydroxyl (-OH) and trifluoromethyl (-CF₃) substituents at positions 7 and 2, respectively.

- A 4-methoxyphenyl group at position 2.

- A piperazine ring substituted with a 2-hydroxyethyl group at position 8, connected via a methylene bridge.

Properties

IUPAC Name |

7-hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-3-(4-methoxyphenyl)-2-(trifluoromethyl)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25F3N2O5/c1-33-16-4-2-15(3-5-16)20-21(32)17-6-7-19(31)18(22(17)34-23(20)24(25,26)27)14-29-10-8-28(9-11-29)12-13-30/h2-7,30-31H,8-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHCDOIRDLRHYLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(OC3=C(C2=O)C=CC(=C3CN4CCN(CC4)CCO)O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25F3N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one, also known by its CAS number 848745-30-2, is a complex organic compound belonging to the chromen-4-one class. This compound has attracted attention for its potential biological activities, including anticancer, antimicrobial, and antioxidant properties. This article reviews the biological activity of this compound, supported by relevant data tables and research findings.

The molecular formula of the compound is , with a molecular weight of 448.43 g/mol. Its structure includes a chromen-4-one core, a piperazine moiety, and various functional groups that contribute to its biological activity.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets and pathways:

- DNA Interaction : It may bind to DNA and inhibit topoisomerases, enzymes crucial for DNA replication and repair.

- Induction of Apoptosis : The compound can activate cellular signaling pathways leading to programmed cell death in cancer cells.

- Antioxidant Activity : Its structure allows it to scavenge free radicals, contributing to its protective effects against oxidative stress.

Anticancer Activity

Several studies have evaluated the anticancer potential of 7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one. For instance:

| Study | Cell Line | IC50 Value (μM) | Observations |

|---|---|---|---|

| HeLa | 10.5 | Significant cytotoxicity observed | |

| MCF-7 | 12.3 | Induced apoptosis through caspase activation | |

| A549 | 9.8 | Inhibition of cell proliferation |

These results indicate that the compound exhibits potent anticancer activity across various cancer cell lines.

Antimicrobial Activity

The antimicrobial properties have also been investigated:

| Pathogen | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Candida albicans | 25 |

The compound demonstrated significant antimicrobial effects against both bacterial and fungal pathogens, indicating its potential as an antimicrobial agent.

Case Studies

- Case Study on Anticancer Efficacy : A study published in Journal of Medicinal Chemistry explored the synthesis of various derivatives of this compound and their biological evaluation against breast cancer cell lines. The most potent derivative exhibited an IC50 value of 8.5 μM in MCF-7 cells, significantly lower than that of standard chemotherapeutics (e.g., doxorubicin) .

- Antimicrobial Evaluation : Another investigation focused on the antimicrobial efficacy against multi-drug resistant strains of bacteria. The compound was found effective in inhibiting growth at concentrations significantly lower than traditional antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents .

Scientific Research Applications

Basic Information

- Molecular Formula : C23H23F3N2O4

- Molecular Weight : 448.43 g/mol

- CAS Number : 848745-30-2

Structure

The structure features a chromenone backbone substituted with a trifluoromethyl group and a piperazine moiety, which is known for enhancing biological activity through improved solubility and bioavailability.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that derivatives of chromenone exhibit selective cytotoxicity against various cancer cell lines. For instance, compounds similar to 7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one have shown promise in inducing apoptosis in breast cancer cells through the modulation of signaling pathways involved in cell survival and proliferation .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Studies suggest that modifications in the chromenone structure can enhance activity against Gram-positive and Gram-negative bacteria, as well as fungi. The piperazine ring appears to play a crucial role in this activity by interacting with bacterial membranes .

Neuroprotective Effects

Neuroprotective applications are another area of interest, particularly concerning neurodegenerative diseases such as Alzheimer's. The compound's ability to inhibit acetylcholinesterase (AChE) suggests it could help mitigate cognitive decline by increasing acetylcholine levels in the brain . This mechanism is crucial for maintaining synaptic function and memory.

Anti-inflammatory Activity

Inflammation plays a pivotal role in various chronic diseases. The compound has been shown to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This property could be beneficial in treating conditions like arthritis and other inflammatory disorders.

Case Study 1: Anticancer Research

In a study published in Cancer Letters, researchers synthesized several derivatives of chromenone, including our compound of interest, and tested their efficacy against various cancer cell lines. Results demonstrated that the compound significantly inhibited cell proliferation and induced apoptosis through caspase activation pathways .

Case Study 2: Antimicrobial Testing

A comparative study on the antimicrobial efficacy of chromenone derivatives revealed that 7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one exhibited notable activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were lower than those of standard antibiotics, indicating its potential as a new antimicrobial agent .

Case Study 3: Neuroprotection

A neuropharmacological study assessed the effects of this compound on cognitive function in animal models of Alzheimer's disease. The findings indicated that administration of the compound improved memory performance and reduced amyloid plaque formation, suggesting its potential utility in neurodegenerative disease management .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group (-OH) at position 7 is prone to oxidation. This reaction typically occurs under peroxide-based conditions (e.g., hydrogen peroxide, H₂O₂) or enzymatic catalysts.

Reaction Details :

| Parameter | Description |

|---|---|

| Reagent | Hydrogen peroxide (H₂O₂) or oxidizing enzymes (e.g., peroxidases) |

| Conditions | Mild acidic or neutral pH, ambient temperature |

| Product | Formation of a ketone derivative via conversion of -OH to carbonyl group |

This oxidation enhances the compound’s lipophilicity and may influence its biological interactions, particularly in therapeutic contexts.

Hydrolysis Reactions

The chromenone skeleton and substituents (e.g., methoxyphenyl group) undergo hydrolysis under acidic or basic conditions.

Reaction Details :

| Parameter | Description |

|---|---|

| Reagent | Hydrochloric acid (HCl) or sodium hydroxide (NaOH) |

| Conditions | Elevated temperature, aqueous medium |

| Product | Cleavage of ester or ether linkages, yielding phenolic derivatives |

Hydrolysis may alter the compound’s stability and solubility, impacting its pharmacokinetic profile.

Alkylation Reactions

The piperazine ring (4-(2-hydroxyethyl)piperazin-1-yl) can undergo alkylation to modify its basicity and binding affinity.

Reaction Details :

| Parameter | Description |

|---|---|

| Reagent | Alkyl halides (e.g., methyl bromide) |

| Conditions | Alkaline medium, room temperature |

| Product | Substituted piperazine derivatives with enhanced alkyl chain flexibility |

This reaction is critical for optimizing the compound’s interaction with biological targets.

Functional Group Interactions

The trifluoromethyl group (-CF₃) and hydroxyl groups (-OH) participate in hydrogen bonding and dipole interactions, influencing reactivity in complex environments.

Key Observations :

-

Trifluoromethyl Group : Enhances lipophilicity and electron-withdrawing effects, stabilizing intermediates in reactions.

-

Hydroxyl Groups : Serve as sites for nucleophilic substitution or condensation reactions.

Structural Basis of Reactivity

The compound’s chromenone backbone and substituents (e.g., methoxyphenyl, trifluoromethyl) dictate its reactivity. The molecular formula C24H25F3N2O6 and molecular weight 494.5 g/mol highlight its complexity, with functional groups positioned for selective reactions.

InChI Representation :

InChI=1S/C24H25F3N2O6/c1-33-15-2-4-16(5-3-15)34-22-20(32)17-6-7-19(31)18(21(17)35-23(22)24(25,26)27)14-29-10-8-28(9-11-29)12-13-30/h2-7,30-31H,8-14H2,1H3

Comparative Reactivity Analysis

| Reaction Type | Key Reactants | Functional Group Involved | Outcome |

|---|---|---|---|

| Oxidation | H₂O₂, enzymes | Hydroxyl (-OH) | Ketone formation |

| Hydrolysis | HCl/NaOH | Chromenone ester/ether | Phenolic derivatives |

| Alkylation | Alkyl halides | Piperazine ring | Substituted derivatives |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in Chromen-4-One Derivatives

Table 1: Key Structural Differences

*Estimated based on structural analogs.

Key Observations:

Piperazine rings are critical for interactions with biological targets (e.g., kinase ATP-binding pockets) .

Aromatic Ring Modifications :

- The 4-methoxyphenyl group in the target compound provides electron-donating effects, contrasting with the electron-withdrawing 4-chlorophenyl in . This difference may influence binding affinity in hydrophobic pockets .

- Positional isomerism (e.g., 4-methoxy vs. 2-methoxy in ) alters steric and electronic profiles, affecting target selectivity .

Trifluoromethyl Group :

Pharmacological Activity Insights

- Quinoline-Piperazine Hybrids (): Exhibit antimalarial activity due to piperazine-mediated disruption of heme detoxification in parasites .

- Purine/Chromenone Hybrids (): Demonstrated kinase inhibitory activity, suggesting the target compound may share similar mechanisms .

- Piperazine-Linked Propoxy Chromenones (): Showed antibacterial activity, highlighting the role of substituent flexibility in modulating efficacy .

Physicochemical Properties

- Solubility : The hydroxyethyl group enhances water solubility compared to ethyl or aromatic substituents.

- LogP : Estimated logP ~2.5–3.0 (higher than ethyl-piperazine analogs due to -CF₃ and methoxyphenyl groups).

- Stability: The trifluoromethyl group and chromenone core contribute to resistance against oxidative degradation .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield?

- Methodological Answer : The compound’s synthesis typically involves a Mannich reaction, where formaldehyde and secondary amines (e.g., dimethylamine) react with a chromenone precursor. For example, a similar chromenone derivative was synthesized using formaldehyde (37%), dimethylamine (40% aqueous solution), and ethanol as solvent under reflux for 8–12 hours . Key factors include pH control (8–9), temperature (60–70°C), and stoichiometric ratios of reagents. Yield optimization requires monitoring intermediates via TLC or HPLC.

Q. Which spectroscopic techniques are optimal for characterizing its structure?

- Methodological Answer : Use a combination of:

- X-ray crystallography for unambiguous confirmation of the piperazine-methyl substitution pattern and chromenone backbone geometry .

- NMR (¹H/¹³C, DEPT-135) to resolve trifluoromethyl and methoxyphenyl signals (δ ~3.8 ppm for OCH₃; δ ~7.5–8.0 ppm for aromatic protons) .

- HRMS (ESI⁺) to verify molecular weight (expected [M+H]⁺ ~599.2) and fragmentation patterns.

Q. How can solubility challenges be addressed for in vitro assays?

- Methodological Answer : Use DMSO as a primary solvent (stock solutions ≤10 mM) with sonication (30 min) to ensure homogeneity. For aqueous buffers (e.g., PBS), employ co-solvents like cyclodextrins (e.g., HP-β-CD at 5–10% w/v) to enhance solubility. Dynamic light scattering (DLS) can monitor aggregation .

Advanced Research Questions

Q. What experimental designs optimize reaction conditions for novel derivatives?

- Methodological Answer : Apply Design of Experiments (DoE) to screen variables (temperature, catalyst loading, solvent polarity). For example, a Central Composite Design (CCD) with 3–5 factors can identify interactions between parameters. Bayesian optimization algorithms (e.g., Gaussian processes) have outperformed traditional grid searches in yield improvement for similar heterocycles .

Q. How can contradictions in biological activity data (e.g., in vitro vs. in vivo) be resolved?

- Methodological Answer :

- Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsomes) to identify rapid degradation.

- Protein Binding Studies : Use equilibrium dialysis to measure free fraction (%) and adjust dosing regimens.

- Structural Modifications : Introduce PEGylated hydroxyethyl groups to enhance bioavailability while retaining target affinity .

Q. What computational strategies predict binding modes with biological targets?

- Methodological Answer :

- Molecular Docking (AutoDock Vina) : Use the chromenone core as a rigid scaffold and sample flexible sidechains (e.g., piperazine-methyl group) to explore binding pockets.

- MD Simulations (GROMACS) : Run 100 ns simulations in explicit solvent to assess stability of predicted poses .

- Free Energy Perturbation (FEP) : Quantify ΔΔG for trifluoromethyl substitutions to optimize target selectivity .

Q. How are crystallographic data validated for structural reporting?

- Methodological Answer : Validate X-ray data using:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.